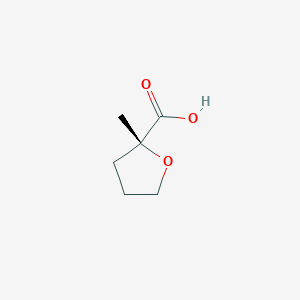

(2R)-2-methyloxolane-2-carboxylic acid

Vue d'ensemble

Description

(2R)-2-methyloxolane-2-carboxylic acid is a chiral carboxylic acid with a five-membered oxolane ring. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2R)-2-methyloxolane-2-carboxylic acid can be synthesized through several methods:

Oxidation of Alcohols: One common method involves the oxidation of (2R)-2-methyloxolane-2-methanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Hydrolysis of Esters: Another method involves the hydrolysis of (2R)-2-methyloxolane-2-carboxylate esters using aqueous acid or base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, where the starting material is continuously fed into a reactor containing the oxidizing agent. The reaction conditions are carefully controlled to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-methyloxolane-2-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of acyl chlorides or other substituted derivatives.

Applications De Recherche Scientifique

While information on the specific enantiomer "(2R)-2-methyloxolane-2-carboxylic acid" is limited, the search results provide information on the related compound "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis" and "2-Methyloxolane" which can be used to infer potential applications .

Here's what the available data suggests:

Chemistry

- Building Block for Synthesis: "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis" can be employed as a building block in the synthesis of more complex molecules.

- Chiral Auxiliary: It can also act as a chiral auxiliary in asymmetric synthesis.

Biology

- Biological Activity Studies: The compound is studied for its potential biological activity and how it interacts with enzymes and receptors.

Medicine

- Drug Development: Research is being done to explore its potential therapeutic uses, including its use as a precursor for drug development.

Industry

- Production of Chemicals and Materials: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Research Findings

- Enzyme Interaction Studies : Initial findings indicate that "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" may inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in conditions where enzyme overactivity is problematic.

- Toxicological Assessments : Safety evaluations have shown that the compound does not raise significant concerns regarding genotoxicity or reproductive toxicity at specified doses, suggesting a favorable safety profile for potential applications in pharmaceuticals.

- Comparative Studies : When compared to similar compounds, "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" exhibits unique properties due to its specific stereochemistry and oxolane structure. This uniqueness may enhance its efficacy in certain biological applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" on a particular enzyme involved in metabolic regulation. The results showed a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic uses in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to specific receptors associated with inflammatory responses. The findings indicated that "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" binds effectively to these receptors, potentially modulating inflammatory pathways.

2-Methyloxolane as a Solvent

- Extraction Solvent: 2-Methyloxolane is assessed as a food extraction solvent . The EFSA panel concluded that 2-methyloxolane does not raise safety concerns when used as intended .

- Sustainable Alternative: 2-Methyloxolane (2-MeOx) is a viable, environmentally friendly alternative to traditional petroleum-based solvents for extracting lipophilic foodstuff and natural products .

- Green Extraction: 2-Methyloxolane can be used as a bio-based solvent for green extraction of aromas . It is as good as, or even better than, hexane for solubilizing the majority of aromas from hop cones .

Mécanisme D'action

The mechanism of action of (2R)-2-methyloxolane-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-methyloxolane-2-carboxylic acid: The enantiomer of (2R)-2-methyloxolane-2-carboxylic acid, which may have different biological activities and properties.

2-methyltetrahydrofuran-2-carboxylic acid: A structural isomer with a different ring structure.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in various contexts. This makes it a valuable compound in both research and industrial applications .

Activité Biologique

(2R)-2-methyloxolane-2-carboxylic acid, also known as 2-methyloxolane-2-carboxylic acid (CAS No. 61449-65-8), is a chiral compound characterized by its oxolane ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, food extraction, and environmental sustainability.

The molecular formula of this compound is , and it possesses a carboxylic acid functional group that contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pertinent for its application in synthetic chemistry and biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways.

The mechanism of action involves the compound's ability to interact with specific molecular targets, potentially acting as an inhibitor or activator of enzymes involved in metabolic processes. For instance, studies have shown that this compound may influence ethylene biosynthesis in plants by modulating the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO) enzymes .

Case Studies

- Food Extraction : A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the use of 2-methyloxolane as a food extraction solvent. The study concluded that it is rapidly metabolized with low bioaccumulation potential and does not raise concerns regarding genotoxicity. Maximum residue limits (MRLs) were established for various food categories, indicating its safe use in food processing .

- Environmental Impact : As a sustainable alternative to hexane for the extraction of lipophilic natural products, 2-methyloxolane has been highlighted for its favorable environmental profile. Research suggests that it can effectively replace petroleum-based solvents in industrial applications, contributing to greener extraction processes while maintaining efficiency .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(2R)-2-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQAQMYIZDJCDJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428380 | |

| Record name | AC1OGTGP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-06-0 | |

| Record name | AC1OGTGP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.